molecular formula C20H20N2OS2 B3958230 6-Cyclopropyl-2-(5-methyl-2-oxocyclohexyl)sulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile

6-Cyclopropyl-2-(5-methyl-2-oxocyclohexyl)sulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile

Cat. No.: B3958230
M. Wt: 368.5 g/mol
InChI Key: TZGSWVGQBJEWSI-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-(5-methyl-2-oxocyclohexyl)sulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile is a complex organic compound that features a unique combination of cyclopropyl, oxocyclohexyl, thiophenyl, and pyridine groups

Preparation Methods

The synthesis of 6-Cyclopropyl-2-(5-methyl-2-oxocyclohexyl)sulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

6-Cyclopropyl-2-(5-methyl-2-oxocyclohexyl)sulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-(5-methyl-2-oxocyclohexyl)sulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The thiophene and pyridine rings are known to interact with various enzymes and receptors, potentially leading to biological effects such as anti-inflammatory, antimicrobial, and anticancer activities . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6-Cyclopropyl-2-(5-methyl-2-oxocyclohexyl)sulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile can be compared with other thiophene and pyridine derivatives. Similar compounds include suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic . These compounds share structural similarities with the thiophene and pyridine rings but differ in their specific substituents and functional groups.

Properties

IUPAC Name

6-cyclopropyl-2-(5-methyl-2-oxocyclohexyl)sulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS2/c1-12-4-7-17(23)19(9-12)25-20-15(11-21)14(18-3-2-8-24-18)10-16(22-20)13-5-6-13/h2-3,8,10,12-13,19H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGSWVGQBJEWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C(C1)SC2=C(C(=CC(=N2)C3CC3)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Cyclopropyl-2-(5-methyl-2-oxocyclohexyl)sulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile
Reactant of Route 2
6-Cyclopropyl-2-(5-methyl-2-oxocyclohexyl)sulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile
Reactant of Route 3
6-Cyclopropyl-2-(5-methyl-2-oxocyclohexyl)sulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile
Reactant of Route 4
6-Cyclopropyl-2-(5-methyl-2-oxocyclohexyl)sulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile
Reactant of Route 5
6-Cyclopropyl-2-(5-methyl-2-oxocyclohexyl)sulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile
Reactant of Route 6
6-Cyclopropyl-2-(5-methyl-2-oxocyclohexyl)sulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile

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